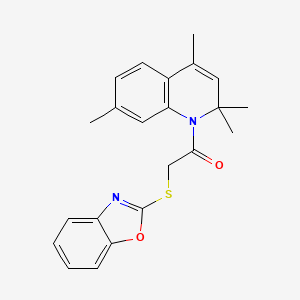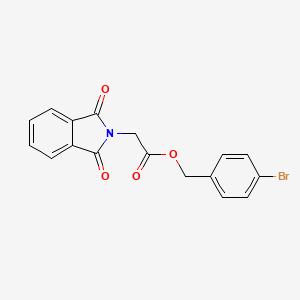
N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Übersicht
Beschreibung
“N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide” is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide” typically involves the following steps:
Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions using appropriate halogenated benzene derivatives.
Carbothioamide Formation: The final step involves the reaction of the piperazine derivative with thiocarbamoyl chloride to form the carbothioamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbothioamide group, potentially converting it to an amine or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, piperazine derivatives are known for their potential as therapeutic agents. This compound could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Piperazine derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide” would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of dichlorophenyl and dimethylphenyl groups may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dichlorophenyl)piperazine: Lacks the dimethylphenyl group but shares the dichlorophenyl-piperazine core.
4-(2,5-dimethylphenyl)piperazine-1-carbothioamide: Lacks the dichlorophenyl group but contains the dimethylphenyl-piperazine-carbothioamide structure.
Uniqueness
The uniqueness of “N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide” lies in the combination of both dichlorophenyl and dimethylphenyl groups attached to the piperazine-carbothioamide core. This specific arrangement may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3S/c1-13-3-4-14(2)18(11-13)23-7-9-24(10-8-23)19(25)22-15-5-6-16(20)17(21)12-15/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRJFHYFGEZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxopropyl 4-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3700871.png)
![N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide](/img/structure/B3700872.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3700883.png)
![DIMETHYL 5-({[4-(ETHOXYCARBONYL)ANILINO]CARBOTHIOYL}AMINO)ISOPHTHALATE](/img/structure/B3700885.png)



![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3700900.png)

![2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol](/img/structure/B3700909.png)
![2-bromo-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B3700911.png)
![2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-methylacetamide](/img/structure/B3700913.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B3700939.png)
